molecular formula C16H17ClN2O3 B14699356 o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine CAS No. 23564-80-9

o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine

Cat. No.: B14699356
CAS No.: 23564-80-9
M. Wt: 320.77 g/mol
InChI Key: IGMASGXNMYWBOR-UHFFFAOYSA-N
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Description

o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine: is an organic compound belonging to the class of methoxyanilines. It is characterized by the presence of a chloro group at the ortho position and three methoxy groups at the 3, 4, and 5 positions on the phenyl ring. This compound has a molecular formula of C16H17ClN2O3 and a molecular weight of 320.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine typically involves the reaction of o-chlorobenzonitrile with 3,4,5-trimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzylamine
  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylpropionic acid

Uniqueness: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine is unique due to the presence of both the chloro and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its ability to interact with enzymes and proteins, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

23564-80-9

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

2-chloro-N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C16H17ClN2O3/c1-20-13-8-10(9-14(21-2)15(13)22-3)19-16(18)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H2,18,19)

InChI Key

IGMASGXNMYWBOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2Cl)N

Origin of Product

United States

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